molecular formula C24H21FN2OS B11569570 2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide

2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11569570
M. Wt: 404.5 g/mol
InChI Key: USKOPWBFDBUXHH-UHFFFAOYSA-N
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Description

2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . This compound is characterized by its complex structure, which includes a benzyl group, a methylsulfanyl group, and a fluorophenylacetamide moiety.

Preparation Methods

The synthesis of 2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide can be achieved through a multi-step process. One common method involves the Fischer indolisation–indole N-alkylation sequence . This one-pot, three-component protocol is rapid, operationally straightforward, and generally high yielding. The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are commercially available and allow for the rapid generation of trisubstituted indole libraries .

Chemical Reactions Analysis

2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows for electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21FN2OS

Molecular Weight

404.5 g/mol

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H21FN2OS/c1-29-24-20-9-5-6-10-21(20)27(16-17-7-3-2-4-8-17)22(24)15-23(28)26-19-13-11-18(25)12-14-19/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

USKOPWBFDBUXHH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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